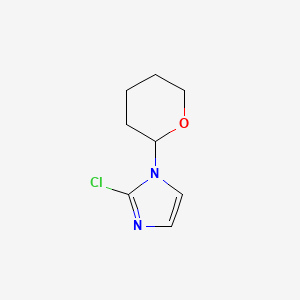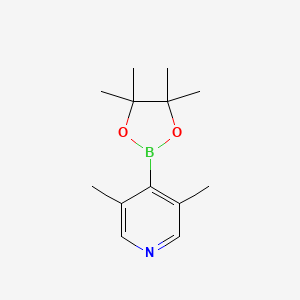
1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as HMXD, is a novel compound that has been synthesized for use in scientific research. HMXD is an organic compound with a unique structure and properties that make it highly useful in a variety of applications. The synthesis of HMXD has been studied in detail and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are also well-understood.
Aplicaciones Científicas De Investigación
HMXD has a variety of applications in scientific research. It has been used to study the structure and function of proteins, as well as the mechanism of action of drugs. HMXD has also been used to study the structure and function of enzymes, as well as the mechanism of action of enzymes in biochemical pathways. In addition, HMXD has been used to study the structure and function of DNA, as well as the mechanism of action of DNA-binding proteins. Finally, HMXD has been used to study the structure and function of cell membranes, as well as the mechanism of action of membrane-associated proteins.
Mecanismo De Acción
The mechanism of action of HMXD is not yet fully understood. However, it is believed that HMXD interacts with proteins in a manner similar to other small molecules, such as drugs. Specifically, HMXD is thought to bind to the active site of a protein, which then induces a conformational change in the protein that alters its activity. In addition, HMXD is thought to interact with DNA-binding proteins and cell membrane-associated proteins in a similar manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMXD are not yet fully understood. However, it is believed that HMXD has the potential to modulate the activity of proteins and enzymes, as well as the structure and function of DNA-binding proteins and cell membrane-associated proteins. In addition, HMXD is thought to have the potential to modulate the activity of biochemical pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMXD has several advantages for use in lab experiments. It is a highly efficient and cost-effective compound to synthesize, and its unique structure and properties make it highly useful in a variety of applications. In addition, HMXD is highly stable and has a low toxicity profile, making it safe for use in lab experiments. However, HMXD also has some limitations. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are still being studied.
Direcciones Futuras
There are several potential future directions for the use of HMXD in scientific research. First, further research is needed to gain a better understanding of the mechanism of action of HMXD and its biochemical and physiological effects. Second, HMXD could be used to study the structure and function of other proteins, enzymes, and biochemical pathways. Third, HMXD could be used to study the structure and function of DNA-binding proteins and cell membrane-associated proteins. Finally, HMXD could be used to study the mechanism of action of drugs and other small molecules.
Métodos De Síntesis
HMXD can be synthesized in a two-step process. The first step involves the synthesis of a precursor compound, 2-(hydroxymethyl)-2-methyl-1,3-oxathiolan-4-one (HMO). HMO is synthesized by reacting 2-methyl-2-thioxo-1,3-oxathiolane (MTX) with aqueous formaldehyde at a pH of 10.5 in the presence of sodium hydroxide. The second step involves the conversion of HMO to HMXD. This is accomplished by treating HMO with aqueous hydrochloric acid at a pH of 6.0. The reaction is highly efficient, with a yield of up to 95%.
Propiedades
IUPAC Name |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSCJYWEXRACX-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)





![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)